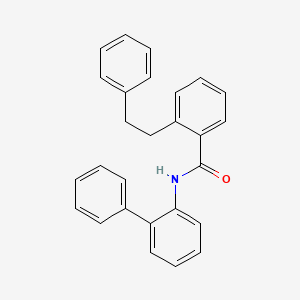
N-2-biphenylyl-2-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-2-(2-phenylethyl)benzamide, commonly known as BP-2, is a synthetic compound that belongs to the family of benzamide derivatives. BP-2 is widely used in scientific research due to its unique properties, which make it an ideal candidate for various applications.
Mécanisme D'action
BP-2 works by binding to the hydrophobic pockets of proteins, which causes a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of BP-2 to proteins and to study the conformational changes that occur upon binding.
Biochemical and Physiological Effects:
BP-2 has been shown to have minimal toxicity and is not known to have any significant physiological effects. It is a non-invasive tool that can be used to study the structure and function of proteins in their natural environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BP-2 is its high sensitivity and specificity for protein-protein interactions. It is also a non-invasive tool that can be used to study proteins in their natural environment. However, BP-2 has some limitations, including its relatively low quantum yield and the requirement for a high concentration of protein to obtain a measurable signal.
Orientations Futures
There are several future directions for the use of BP-2 in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another potential direction is the development of new fluorescent probes based on the structure of BP-2 that have improved properties, such as higher quantum yield and improved specificity for certain proteins. Additionally, BP-2 could be used in the development of new drugs that target specific proteins.
Méthodes De Synthèse
BP-2 is synthesized through a multistep process that involves the reaction of 2-bromo-N-biphenylylbenzamide with 2-phenylethylmagnesium bromide. The resulting product is then purified through column chromatography to obtain BP-2 in a pure form.
Applications De Recherche Scientifique
BP-2 is widely used in scientific research as a fluorescent probe for the detection of protein-protein interactions. It is also used as a tool for studying the conformational changes in proteins and for monitoring the activity of enzymes. BP-2 has been used to study the structure and function of various proteins, including G protein-coupled receptors, ion channels, and enzymes.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO/c29-27(28-26-18-10-9-16-24(26)22-13-5-2-6-14-22)25-17-8-7-15-23(25)20-19-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNJSCDKOQXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)
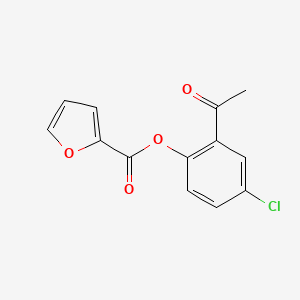
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
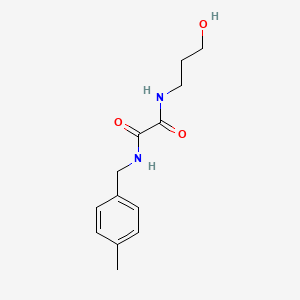
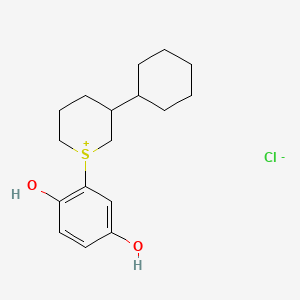
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)
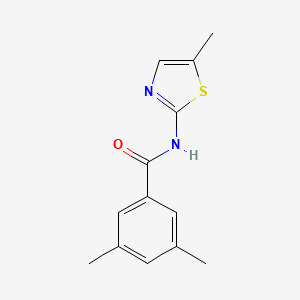
![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5221911.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)